molecular formula C9H19N3O3 B13168533 tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13168533
M. Wt: 217.27 g/mol
InChI Key: KSHBCJXPNXTOGB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate with hydrazine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazinyl group can be reduced to form an amine.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the hydrazinyl group would yield an amine.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can also serve as a chiral building block in asymmetric synthesis .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both hydrazinyl and hydroxyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the hydrazinyl group provides a site for covalent modification, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C9H19N3O3

Molecular Weight

217.27 g/mol

IUPAC Name

tert-butyl 3-hydrazinyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C9H19N3O3/c1-9(2,3)15-8(14)12-4-6(11-10)7(13)5-12/h6-7,11,13H,4-5,10H2,1-3H3

InChI Key

KSHBCJXPNXTOGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)NN

Origin of Product

United States

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